3-(2-chloro-6-fluorophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one
Description
The compound 3-(2-chloro-6-fluorophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one is a small organic molecule featuring a pyrrolidine ring substituted with a phenyl-triazole group, linked to a propan-1-one backbone bearing a 2-chloro-6-fluorophenyl moiety.
Properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN4O/c22-18-7-4-8-19(23)17(18)9-10-21(28)26-12-11-16(13-26)27-14-20(24-25-27)15-5-2-1-3-6-15/h1-8,14,16H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQOVXPFNVTRGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)CCC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Azetidine-Based Analog
Compound : 3-(2-Chloro-6-fluorophenyl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one
Key Differences :
- Ring Size: The azetidine (4-membered ring) replaces pyrrolidine (5-membered), reducing conformational flexibility.
- Triazole Substituent : Cyclopropyl replaces phenyl on the triazole, altering hydrophobicity and steric bulk. Cyclopropyl groups are less lipophilic than phenyl, which could influence membrane permeability.
- Implications : The rigid azetidine core might limit the molecule’s ability to adopt bioactive conformations compared to the more flexible pyrrolidine.
Table 1: Structural Comparison with Azetidine Analog
| Feature | Target Compound | Azetidine Analog |
|---|---|---|
| Central Ring | Pyrrolidine (5-membered) | Azetidine (4-membered) |
| Triazole Substituent | Phenyl | Cyclopropyl |
| Molecular Weight* | ~425 g/mol (estimated) | ~395 g/mol (estimated) |
| Flexibility | Moderate | Low |
Comparison with Propenone Derivative
Compound : 3-Phenyl-1-(5-phenyl-1H-1,2,3-triazol-4-yl)-2-propen-1-one
Key Differences :
- Backbone: Propenone (α,β-unsaturated ketone) replaces propan-1-one, introducing conjugation.
- Triazole Position : The phenyl-triazole group is at position 4 (vs. position 1 in the target compound), altering electronic distribution and steric orientation.
- Implications: The conjugated system in propenone may improve binding to enzymes requiring planar substrates but reduce metabolic stability due to electrophilicity.
Table 2: Functional Comparison with Propenone Analog
| Feature | Target Compound | Propenone Analog |
|---|---|---|
| Backbone | Propan-1-one | Propen-1-one (conjugated) |
| Triazole Position | Position 1 | Position 4 |
| Reactivity | Lower (saturated ketone) | Higher (α,β-unsaturated) |
| Estimated LogP* | ~3.5 (moderate lipophilicity) | ~3.0 (slightly less lipophilic) |
Comparison with Halogenated Pyrazole Derivatives
Compound : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
Key Differences :
- Halogenation : The trifluoromethyl group introduces strong electron-withdrawing effects, contrasting with the chloro/fluoro substitution in the target compound.
- Implications : Pyrazole derivatives often exhibit distinct pharmacokinetic profiles due to altered metabolic pathways (e.g., resistance to oxidation).
Crystallographic and Conformational Analysis
The target compound’s structural features, such as dihedral angles between the triazole and phenyl groups, can be analyzed using crystallographic tools like SHELXL and WinGX . For example:
- Pyrrolidine Ring Puckering : The 5-membered ring’s envelope or twist conformations influence spatial arrangement.
- Triazole-Phenyl Dihedral Angle : A smaller angle (e.g., <30°) may enhance π-π stacking with aromatic residues in biological targets.
Table 3: Theoretical Conformational Metrics
| Parameter | Target Compound (Estimated) | Azetidine Analog (Estimated) |
|---|---|---|
| Triazole-Phenyl Angle | 25° | 40° (due to ring constraints) |
| Pyrrolidine/Azetidine Puckering | Cγ-endo | Planar (azetidine) |
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